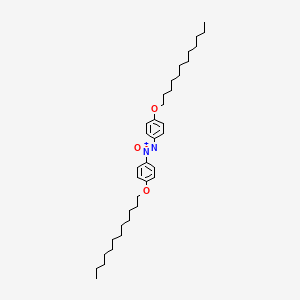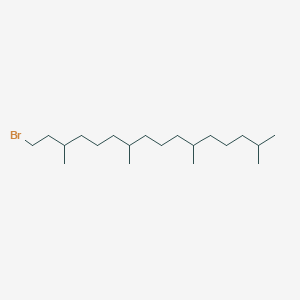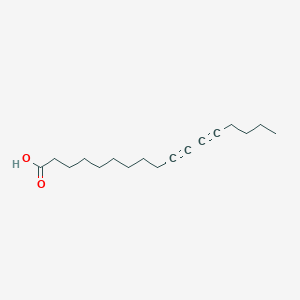
4-Nitrobenzyl acetoacetate
Overview
Description
4-Nitrobenzyl acetoacetate (NBAA) is an aromatic compound with the molecular formula C11H9NO5 . It is a solid substance and is synthesized from the reaction between 4-nitrobenzyl alcohol and acetoacetate in the presence of an acid catalyst.
Synthesis Analysis
The synthesis of cyanoacetamides, which are similar to acetoacetate esters, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Chemical Reactions Analysis
The chemical reactivity of acetoacetate esters like this compound is significant. They often constitute a core building block in complex medicinal compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
4-Nitrobenzyl acetoacetate has been used in a wide range of scientific research applications. It has been used to study the mechanism of action of various compounds, as well as to study the biochemical and physiological effects of these compounds. It has also been used to study the advantages and limitations of laboratory experiments. In addition, this compound has been used to study the structure and function of proteins, as well as to study the activity of enzymes.
Mechanism of Action
Target of Action
The primary target of 4-Nitrobenzyl acetoacetate (4-nitrobenzyl 3-oxobutanoate) is the enzyme Acetoacetate Decarboxylase (AAD or ADC) . This enzyme plays a key role in the ketone body production pathway in humans and other mammals, and solventogenesis in bacteria .
Mode of Action
This compound interacts with its target, Acetoacetate Decarboxylase, by undergoing a decarboxylation reaction . This reaction yields acetone and carbon dioxide . The p-nitrobenzyl esterase (PnbA) from Bacillus subtilis specifically hydrolyzes two acetoacetate esters: methyl acetoacetate (MAA) and ethyl acetoacetate (EAA) .
Biochemical Pathways
The compound affects the ketone body production pathway and solventogenesis . It is involved in the decarboxylation of acetoacetate, yielding acetone and carbon dioxide . The acetoacetate esters are used as substrates for the biosynthesis of terpenoids .
Pharmacokinetics
It is known to be soluble in methanol . Its melting point is 45-46.5° C, and its boiling point is 376.51° C at 760 mmHg . These properties may impact its bioavailability.
Result of Action
It is known that acetoacetate promotes muscle cell proliferation by transcriptionally upregulating the expression of muscle-specific mir-133b, which in turn stimulates muscle cell proliferation by targeting serum response factor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored at room temperature . It is also important to avoid contact with strong oxidizing agents .
Advantages and Limitations for Lab Experiments
4-Nitrobenzyl acetoacetate has a number of advantages and limitations for laboratory experiments. One advantage is that it is a non-toxic compound, which makes it suitable for use in a wide range of experiments. In addition, it is a versatile compound that can be used in a variety of research applications. However, it has been shown to interact with certain proteins and peptides, which may limit its use in some experiments.
Future Directions
There are a number of potential future directions for the use of 4-Nitrobenzyl acetoacetate. One potential direction is to further study the mechanism of action of this compound. This could involve studying the interaction of this compound with proteins and peptides, as well as studying the effects of this compound on the activity of certain enzymes and G protein-coupled receptors. Another potential direction is to use this compound to study the structure and function of proteins. This could involve using this compound to study the activity of enzymes, as well as to study the effects of this compound on the activity of certain proteins and peptides. Finally, this compound could be used to study the advantages and limitations of laboratory experiments, as well as to study the biochemical and physiological effects of various compounds.
Safety and Hazards
4-Nitrobenzyl acetoacetate is considered hazardous. It is suspected of causing genetic defects . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(4-nitrophenyl)methyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-8(13)6-11(14)17-7-9-2-4-10(5-3-9)12(15)16/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPGVCMZXFBYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375411 | |
| Record name | (4-nitrophenyl)methyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61312-84-3 | |
| Record name | Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61312-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-nitrophenyl)methyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)
![N-([1,1':3',1''-Terphenyl]-5'-YL)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1661920.png)

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/no-structure.png)









